Histone acetyltransferase inhibitor II (HAT inhibitor II) is a cell-permeable, synthetic compound employed in scientific research to investigate the role of histone acetyltransferases (HATs) in various cellular processes. [, ] HATs are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone proteins. [] This acetylation can alter chromatin structure and influence gene expression. []
HAT inhibitor II specifically targets HATs, thereby inhibiting histone acetylation and enabling researchers to study the downstream effects of this inhibition on various biological pathways. [, ]
Histone Acetyltransferase Inhibitor II is a small molecule compound that plays a significant role in the modulation of histone acetyltransferases, which are critical enzymes involved in the regulation of gene expression through the acetylation of histones. This compound is primarily utilized in research settings to study the biological functions and mechanisms of histone acetyltransferases, particularly in the context of cancer and other diseases.
Histone Acetyltransferase Inhibitor II can be sourced from various chemical suppliers, including Sigma-Aldrich and MedChemExpress, where it is marketed for its ability to control the biological activity of histone acetyltransferases. Its development is rooted in the need for selective inhibitors that can modulate epigenetic processes without causing broad-spectrum effects associated with less selective compounds .
This compound falls under the category of epigenetic modulators, specifically targeting histone acetyltransferases, which are enzymes that add acetyl groups to histones, thereby influencing chromatin structure and gene expression. It is classified as a small molecule inhibitor due to its low molecular weight and ability to penetrate cell membranes.
The synthesis of Histone Acetyltransferase Inhibitor II typically involves organic synthesis techniques that focus on constructing the compound's core structure while ensuring functional groups that confer inhibitory activity are preserved.
The molecular structure of Histone Acetyltransferase Inhibitor II consists of a well-defined scaffold that allows for interaction with histone acetyltransferases. The specific arrangement of functional groups on this scaffold is crucial for its inhibitory activity.
Histone Acetyltransferase Inhibitor II primarily engages in competitive inhibition with histone acetyltransferases. This interaction can lead to:
Histone Acetyltransferase Inhibitor II exerts its effects by binding to the active site of histone acetyltransferases, thereby blocking access to substrate molecules such as histones and acetyl-CoA. This inhibition leads to decreased levels of histone acetylation, which can result in altered gene expression patterns.
Histone Acetyltransferase Inhibitor II has several scientific uses:
This comprehensive analysis underscores the significance of Histone Acetyltransferase Inhibitor II in both basic research and potential therapeutic applications, highlighting its role as a vital tool in understanding epigenetic regulation.
p300 and CBP, collectively termed p300/CBP, function as transcriptional co-activators and histone acetyltransferases (HATs) that catalyze the transfer of acetyl groups from acetyl-CoA to ε-amino groups of conserved lysine residues, primarily on histone H3 (H3K18, H3K27) and H4. Their activity establishes histone acetylation marks (e.g., H3K27ac) associated with open chromatin, facilitating the binding of transcription factors, RNA polymerase II, and additional co-activators to enhancers and promoters. In gliomas, dysregulation of p300/CBP manifests primarily through overexpression or gain-of-function mutations, leading to hyperacetylation and aberrant activation of oncogenic transcriptional programs. Amplification of the EP300 gene (encoding p300) occurs in approximately 25% of acral melanomas and subsets of glioblastomas, correlating with poor prognosis and therapeutic resistance [4] [7].
Mechanistically, p300/CBP hyperactivity contributes to glioma pathogenesis through several interconnected pathways:
Table 1: Impact of p300/CBP Inhibition on Glioma Cell Lines by HATi II
Cell Line | IC50 (μM) [48h] | Apoptosis Induction (%) | Key Molecular Changes | Primary Pathway Affected |
---|---|---|---|---|
U251 | 10.2 | 45.3 ± 3.1* | Cleaved Caspase-3/9, PARP; ↑p21, ↑PUMA | p53 Activation |
SHG44 | 8.7 | 38.6 ± 2.8* | Cleaved Caspase-3/9, PARP; G2/M Arrest | Caspase-Dependent Apoptosis |
U87 | 12.5 | 32.1 ± 2.5* | ↓Cyclin B1, ↓CDK1; ↑p53 | G2/M Cell Cycle Arrest |
HS683 | 9.8 | 29.7 ± 3.0* | DNA Fragmentation (TUNEL+); Chromatin Condensation | p53/Caspase Activation |
Data derived from cell viability assays (CCK-8) and Annexin V staining; Values significantly different vs. DMSO control (p<0.01) [1] [7].
Experimental evidence demonstrates that targeted inhibition of p300/CBP HAT activity disrupts these pathogenic mechanisms. HATi II treatment in glioma cell lines (U251, SHG44, U87, HS683) induces dose-dependent suppression of proliferation, cell cycle arrest (predominantly at G2/M phase), and significant apoptosis, as evidenced by Annexin V staining, TUNEL assay positivity, and characteristic morphological changes like chromatin condensation and apoptotic body formation [1] [7]. Crucially, this antitumor effect is mechanistically linked to the reversal of p300/CBP-driven oncogenic transcription.
Gliomas, particularly high-grade glioblastomas (GBM), exhibit profound epigenetic dysregulation alongside genetic alterations. This dysregulation encompasses abnormal DNA methylation patterns, histone modifications, and nucleosome positioning, collectively contributing to silencing tumor suppressor genes (e.g., MGMT, PTEN) and activating oncogenes and pro-survival pathways. The dynamic and reversible nature of epigenetic modifications makes them attractive therapeutic targets compared to genetic mutations. Histone acetylation, governed by the opposing actions of HATs and histone deacetylases (HDACs), is a central epigenetic mechanism frequently perturbed in gliomas.
The rationale for specifically targeting p300/CBP HAT activity in gliomas stems from several key factors:
Table 2: Selectivity Profile of p300/CBP HAT Inhibitors Compared to HATi II
Compound | Chemical Class | p300 IC50 | CBP IC50 | Selectivity over other HATs (e.g., PCAF, GCN5) | Key Application Evidence |
---|---|---|---|---|---|
HATi II | Bis-arylidene cyclohexanone | ~5-10 µM* | ~5-10 µM* | Moderate (p300/CBP-selective) | Glioma apoptosis via p53 activation [1] [7] |
C646 | Pyrazolone | ~400 nM | ~400 nM | Moderate | Melanoma, NSCLC growth inhibition [1] [3] |
A-485 | Tetrahydrothienopyridine | ~50 nM | ~70 nM | High | Androgen Receptor+ cancer models [3] |
B026 | Not specified | 1.8 nM | 9.5 nM | Very High | In vivo tumor growth inhibition (oral) [6] |
L002 | Bis-isoxazole | ~1.9 µM | ~1.7 µM | Low | Broad-spectrum HAT inhibition [5] |
Enzymatic IC50 values can vary between assays; Cellular potency (IC50 proliferation) for HATi II is in the ~8-12 µM range in glioma cells [1] [3] [6].
Compared to HDAC inhibitors (HDACi), which globally increase histone acetylation and have shown limited single-agent efficacy in solid tumors including gliomas, p300/CBP HAT inhibitors offer a more targeted approach. They specifically reduce acetylation at critical regulatory loci (enhancers/super-enhancers) governed by p300/CBP, potentially leading to a more favorable therapeutic index by minimizing off-target transcriptional effects [3] [6] [10]. The development of highly selective catalytic inhibitors like A-485 and B026 validates the feasibility of pharmacologically targeting HAT domains [3] [6].
HATi II emerged in the late 2000s/early 2010s as part of a concerted effort to identify cell-permeable, selective inhibitors targeting specific HAT families. Early HAT inhibitors like anacardic acid (from cashew nut shell liquid) and garcinol (a polyisoprenylated benzophenone) demonstrated the ability to inhibit p300/CBP and PCAF activity in vitro and induce anti-proliferative effects in cancer cells. However, they suffered from limitations including poor selectivity, unfavorable pharmacokinetic properties, and limited cellular potency [1] [5]. HATi II (also known as CPTH2 or related to initial screening hits) was identified as a novel synthetic small molecule belonging to the bis-arylidene cyclohexanone chemical class. Its primary significance lies in its relatively selective inhibition of the p300/CBP HAT subfamily over other HATs like PCAF or GCN5 [1] [7].
Key aspects of HATi II's development and characteristics include:
Table 3: Key Properties and Research Applications of HATi II
Property | Description/Value | Significance/Implication |
---|---|---|
Chemical Class | Bis-arylidene cyclohexanone | Scaffold amenable to modification; defines core pharmacophore |
Primary Target | p300 / CBP HAT domain | Selective inhibition within HAT family |
Cellular Penetrance | Cell-permeable | Allows study in intact cells |
Key Cellular Effect | ↓ Histone H3 Acetylation (H3K18, H3K27) | Confirms on-target epigenetic modulation |
Antiproliferative IC50 | ~8-12 µM (Glioma cell lines, 48-72h) | Demonstrates therapeutic potential range |
Key Mechanism in Glioma | p53 pathway activation; Caspase-dependent apoptosis | Provides mechanistic insight for antitumor effects |
Research Role | Foundational tool compound | Enabled validation of p300/CBP HAT as viable cancer target |
While newer inhibitors like A-485 and B026 possess superior potency and drug-like properties suitable for clinical translation, HATi II remains historically significant. It provided crucial early evidence that targeting p300/CBP catalytic activity could effectively suppress tumor cell growth and survival through defined epigenetic and transcriptional mechanisms, particularly the reactivation of the p53 tumor suppressor network in malignancies like glioma where p53 signaling is often compromised downstream [1] [3] [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7